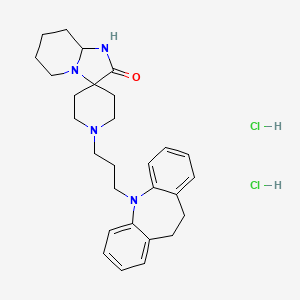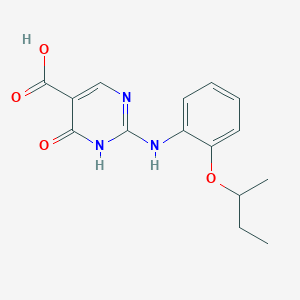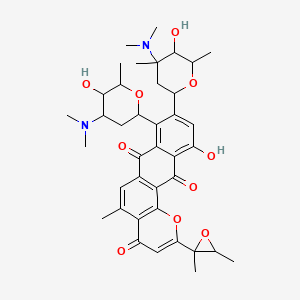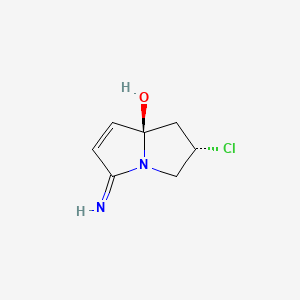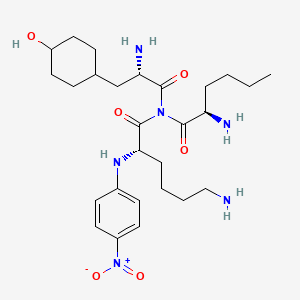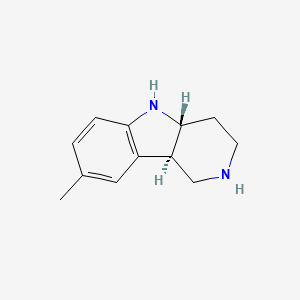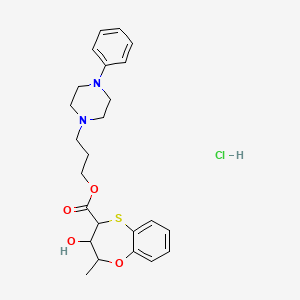
2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetohydrazide
Descripción general
Descripción
The compound “2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetohydrazide” is an indole derivative . It has been studied as a promising chemoprotective agent against organ damage induced by the anticancer drug cisplatin .
Molecular Structure Analysis
The molecular structure of this compound has been characterized using various techniques such as elemental analysis, FT-IR (Fourier-transform infrared spectroscopy), and mass spectrometry . The compound showed similar NMR splitting and δ-values (δ H & δ C) with the pattern of H-3, H-5, and H-6 aromatic protons and their 13 C signals .Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Activity
A study by Bhat et al. (2018) synthesized derivatives of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide and evaluated them for anti-inflammatory and analgesic activities. Some compounds showed significant anti-inflammatory activity compared to the reference drug indomethacin. One compound, in particular, demonstrated selective inhibition of COX-2 expression and provided gastric sparing activity, indicating its potential as an anti-inflammatory agent and selective COX-2 inhibitor (Bhat et al., 2018).
Lipase and α-Glucosidase Inhibition
In a study conducted by Bekircan et al. (2015), novel heterocyclic compounds derived from a similar structure were synthesized and tested for their lipase and α-glucosidase inhibition activities. Certain compounds demonstrated significant inhibition, highlighting their potential in medical applications (Bekircan et al., 2015).
Cyclooxygenase Inhibition and Drug Interaction
Wani et al. (2019) synthesized an indole derivative for its potential to inhibit cyclooxygenase-II and studied its binding to bovine serum albumin, a model for drug-serum protein interactions. The study provides insights into the drug development process for this class of compounds (Wani et al., 2019).
Antibacterial Potential
Rubab et al. (2017) researched derivatives of 2-(1H-Indol-3-yl)acetohydrazide and found that some compounds exhibited antibacterial activities very close to the standard Ciprofloxacin. This indicates their potential use as antibacterial agents (Rubab et al., 2017).
Mecanismo De Acción
The compound acts by reversing the augmentation of NO and malondialdehyde (MDA) induced by cisplatin, while boosting the activity of glutathione peroxidase (GPx), and superoxide dismutase (SOD) . It also downregulates the expression of various signal transduction pathways regulating the genes involved in inflammation i.e. NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-7-9(6-12(16)15-13)10-5-8(17-2)3-4-11(10)14-7/h3-5,14H,6,13H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYZXBHYLPJADU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944505 | |
| Record name | 2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21909-54-6 | |
| Record name | NSC54763 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54763 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of the 'J'-shaped conformation observed in 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide?
A1: The 'J'-shaped conformation adopted by 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide in its crystal structure is attributed, at least in part, to a weak intramolecular C-H⋯N hydrogen bond. [] This conformation influences how the molecule interacts with other molecules and can play a role in its packing within the crystal lattice.
Q2: How do 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide derivatives interact with carbon steel surfaces to inhibit corrosion?
A2: Research suggests that derivatives of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide, such as (E)-2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-(4-methylbenzylidene)acetohydrazide (MeHDZ) and (E)-N′-benzylidene-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (HHDZ), exhibit corrosion inhibition properties on carbon steel in acidic environments. [] Electrochemical studies indicate that these compounds adsorb onto the steel surface, forming a protective layer. This adsorption process is supported by the Langmuir adsorption isotherm model, suggesting physicochemical interactions between the inhibitor molecules and the steel surface. []
Q3: How do computational studies contribute to understanding the corrosion inhibition mechanism of these compounds?
A3: Density functional tight-binding (DFTB) calculations and molecular dynamics simulations provide valuable insights into the interactions between 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide derivatives and metal surfaces. [] These computational approaches help to elucidate the adsorption behavior of the inhibitor molecules, identify the key functional groups involved in binding to the metal surface, and predict their effectiveness as corrosion inhibitors. These insights contribute to a deeper understanding of the inhibition mechanism at a molecular level.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




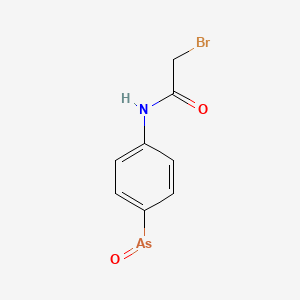

![(7S,10aS)-5-oxo-4-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid](/img/structure/B1215478.png)

